Finasteride, chemically known as (17β)-N-(1,1-Dimethylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide, is a synthetic 4-azasteroid compound. [, ] It acts as a potent and specific inhibitor of steroid 5α-reductase, an enzyme crucial for the conversion of testosterone to dihydrotestosterone (DHT). [, , , ] This inhibition of DHT formation makes finasteride significant in scientific research, particularly in the context of androgen-dependent conditions. [, , ]
Finasteride was first approved for medical use in 1992 and is derived from steroidal compounds. It is classified under the category of pharmaceuticals, specifically as an androgen antagonist. The compound is often found in tablet form and is marketed under various brand names, including Proscar and Propecia.
The synthesis of finasteride involves several complex chemical reactions that can be categorized into multiple steps. A notable method for synthesizing finasteride includes the following key steps:
Finasteride has a molecular formula of CHNO. The structure consists of a steroid backbone with specific functional groups that confer its biological activity. The compound features a carbonyl group and a nitrogen atom within its structure, which are critical for its interaction with the enzyme 5-alpha-reductase.
The chemical reactions involved in the synthesis of finasteride include:
These reactions are typically monitored using Thin Layer Chromatography (TLC) to ensure completion before proceeding to subsequent steps .
Finasteride functions by specifically inhibiting the enzyme 5-alpha-reductase type II, which is responsible for converting testosterone into dihydrotestosterone. The mechanism can be summarized as follows:
The purity and polymorphic forms can be characterized using various analytical techniques such as differential scanning calorimetry and solid-state nuclear magnetic resonance spectroscopy .
Finasteride has several scientific and medical applications:
Finasteride exerts its effects through a unique mechanism-based inhibition of steroid 5α-reductase (SRD5A), distinct from classical competitive inhibition. Unlike reversible inhibitors, finasteride acts as a suicide substrate: it enters the enzyme’s active site, where the catalytic machinery processes it into a reactive intermediate that forms a permanent covalent adduct with NADP⁺. This results in an NADP-dihydrofinasteride (NADP-DHF) complex that remains tightly bound to the enzyme [3] [4]. Mass spectrometry studies confirm that the adduct links the nicotinamide C-4 atom of NADP⁺ and the C-2 atom of finasteride, with a bond distance of ~1.5 Å [4]. The dissociation half-life of this complex exceeds 30 days, rendering the enzyme permanently inactive [4]. Kinetic analyses reveal second-order rate constants of 5.2 × 10⁵ M⁻¹ s⁻¹ for SRD5A2 inhibition, compared to 4 × 10³ M⁻¹ s⁻¹ for SRD5A1, explaining finasteride’s clinical efficacy despite its short plasma half-life [1].
Table 1: Kinetic Parameters of Finasteride Inhibition
Parameter | 5α-Reductase Type II | 5α-Reductase Type I |
---|---|---|
Inhibition Mechanism | Irreversible (covalent adduct) | Weakly competitive |
Rate Constant (M⁻¹ s⁻¹) | 5.2 × 10⁵ | 4 × 10³ |
IC₅₀ (nM) | 69 | 360 |
NADP-DHF Kᵢ (M) | ≤3 × 10⁻¹³ | Not applicable |
The human 5α-reductase family comprises three isoenzymes (SRD5A1, SRD5A2, SRD5A3) with distinct tissue distributions and kinetic properties. Finasteride exhibits >50-fold selectivity for SRD5A2 and SRD5A3 over SRD5A1, attributable to structural variations in their substrate-binding pockets [2] [8]. SRD5A2, the dominant prostatic isoform, has a nanomolar affinity for testosterone (Kₘ ≈ 1–20 nM), while SRD5A1 operates in the micromolar range (Kₘ ≈ 1–5 μM) [5] [10]. This explains finasteride’s potent suppression of prostatic DHT (>90%) versus hepatic DHT (~70%) [2]. SRD5A3, though less characterized, shares structural homology with SRD5A2 and is inhibited at similar concentrations [8]. Tissue studies confirm finasteride reduces DHT by 88–94% in prostate (SRD5A2-dominated) versus 40–70% in skin (SRD5A1-dominated) [10].
Table 2: Kinetic Properties of 5α-Reductase Isoenzymes
Isoenzyme | Testosterone Kₘ | Tissue Distribution | Finasteride Sensitivity |
---|---|---|---|
SRD5A1 | 1–5 μM | Liver, skin, CNS | Low (IC₅₀ = 360 nM) |
SRD5A2 | 1–20 nM | Prostate, genital skin | High (IC₅₀ = 69 nM) |
SRD5A3 | Undetermined | Placenta, brain, cancer cells | High (similar to SRD5A2) |
Data compiled from [5] [8] [10]
The crystal structure of human SRD5A2 (PDB: 7BW1) at 2.8 Å resolution reveals a 7-transmembrane (7-TM) topology with a hydrophobic catalytic cavity housing the NADP-DHF adduct [3] [4]. Key structural features governing finasteride binding include:
Table 3: Key Structural Elements in SRD5A2-Finasteride Interaction
Structural Element | Role in Finasteride Binding | Experimental Evidence |
---|---|---|
Glu57-Tyr91-Gln126 triad | Positions finasteride’s C3-ketone for catalysis | Site-directed mutagenesis [4] |
NADPH-binding residues | Stabilizes cofactor; enables hydride transfer | Crystallography [3] |
Hydrophobic cavity | Sequesters steroid substrate from aqueous environment | Molecular dynamics [4] |
C5–C133 disulfide bond | Maintains ER luminal orientation of active site | Cysteine mutation studies [4] |
Computational models elucidate finasteride’s preferential binding to SRD5A2 over SRD5A1. Docking simulations (e.g., using YASARA/AMBER) reveal:
Table 4: Molecular Docking Criteria for Effective SRD5A2 Inhibition
Parameter | Optimal Value | Impact on Inhibition |
---|---|---|
Distance to NADPH hydride | ≤3.5 Å | Enables covalent adduct formation |
H-bond with Tyr91 | ≤3.0 Å | Stabilizes transition state |
Hydrophobic contacts | ≥5 residues | Enhances binding specificity |
Steric fit in cavity | Volume occupancy >90% | Prevents competitive displacement |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7